molecular formula C11H9NO3 B13208284 3-Formyl-1-methyl-1H-indole-5-carboxylic acid

3-Formyl-1-methyl-1H-indole-5-carboxylic acid

Cat. No.: B13208284
M. Wt: 203.19 g/mol
InChI Key: FOMMNUIGBUMZPO-UHFFFAOYSA-N
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Description

3-Formyl-1-methyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a formyl group at the third position, a methyl group at the first position, and a carboxylic acid group at the fifth position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-methyl-1H-indole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the Vilsmeier-Haack reaction, where an indole derivative reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formyl-1-methyl-1H-indole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Formyl-1-methyl-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the indole ring can undergo electrophilic substitution reactions. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-1-methyl-1H-indole-5-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the indole ring, along with a methyl group at the first position. This unique combination of functional groups imparts distinct chemical and biological properties to the compound .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-formyl-1-methylindole-5-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-12-5-8(6-13)9-4-7(11(14)15)2-3-10(9)12/h2-6H,1H3,(H,14,15)

InChI Key

FOMMNUIGBUMZPO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C(=O)O)C=O

Origin of Product

United States

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